Difluoruro de zinc

Descripción general

Descripción

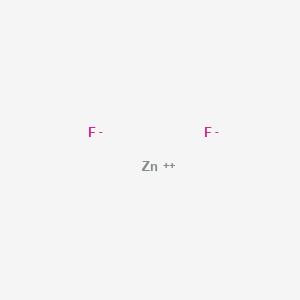

ZINC FLUORIDE, also known as zinc(II) fluoride, is an inorganic compound with the chemical formula ZnF₂. It is encountered in both anhydrous and hydrated forms, with the anhydrous form being more common. This compound is known for its high melting point and its rutile crystal structure, which suggests significant ionic character in its chemical bonding . ZINC FLUORIDE is a white crystalline solid that is sparingly soluble in water and exhibits unique properties that make it valuable in various industrial and scientific applications .

Aplicaciones Científicas De Investigación

ZINC FLUORIDE finds applications in various fields:

Mecanismo De Acción

Target of Action

Zinc difluoride primarily targets zinc transporters in various biological systems . These transporters, such as ZnT and ZIP , are responsible for the excretion and intake of zinc ions across biological membranes . They play a crucial role in maintaining intracellular and intra-organellar zinc homeostasis .

Mode of Action

Zinc difluoride interacts with its targets by modulating the conformational changes in the transporters, which are necessary for efficient zinc transport . It is believed that the histidine-rich loop shared by several zinc transporters facilitates zinc recruitment to the transmembrane zinc-binding site .

Biochemical Pathways

Zinc difluoride affects various biochemical pathways. It is involved in the regulation of cellular homeostasis and is receiving increasing attention for its role in disease development . Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Consequently, zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .

Pharmacokinetics

The pharmacokinetics of zinc involve its absorption, distribution, metabolism, and excretion . Zinc is absorbed and distributed throughout the body, metabolized, and then excreted to maintain proper zinc-related cellular processes . The homeostasis of zinc is essential for life .

Result of Action

The molecular and cellular effects of zinc difluoride’s action are extensive. Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .

Action Environment

The action of zinc difluoride can be influenced by environmental factors. , which can affect its bioavailability and efficacy. When released into the environment, it can be harmful to aquatic life . From a human health perspective, zinc difluoride is considered toxic when ingested or inhaled . It can cause irritation to the skin, eyes, and respiratory system . Therefore, appropriate safety measures should be implemented when handling or using zinc difluoride .

Análisis Bioquímico

Biochemical Properties

Zinc is an essential trace element, required for enzymatic, structural, and regulatory functions . Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several Zn-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .

Cellular Effects

Zinc plays a substantial role in the development of metabolic syndrome, taking part in the regulation of cytokine expression, suppressing inflammation, and is also required to activate antioxidant enzymes that scavenge reactive oxygen species, reducing oxidative stress . Zinc also plays a role in the correct functioning of lipid and glucose metabolism, regulating and forming the expression of insulin .

Molecular Mechanism

Zinc difluoride can be synthesized several ways. The reaction of zinc metal with fluorine gas . Reaction of hydrofluoric acid with zinc, to yield hydrogen gas (H2) and zinc fluoride (ZnF2) . Zinc difluoride can be hydrolysed by hot water to form the zinc hydroxide fluoride, Zn(OH)F .

Temporal Effects in Laboratory Settings

High-pressure phase transitions of zinc difluoride up to 55 GPa have been studied . Studying the effect of high pressure on the structure of solids allows gaining deeper insight into the mechanism governing crystal structure stability .

Dosage Effects in Animal Models

Zinc compounds positively affect the digestive tract through increasing mucosal thickness, villi height, activity of enzymes, and regulation of digestive tract micro-organisms . In practice, to reduce intensive diarrhea in piglets, pharmacological doses of ZnO (1000 to 4000 mg kg −1) are prescribed .

Metabolic Pathways

Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .

Transport and Distribution

Zinc transporters regulate Zn levels by controlling Zn influx and efflux between extracellular and intracellular compartments, thus, modulating the Zn concentration and distribution . Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake .

Subcellular Localization

The main localization of zinc transporters is at the cell membrane . Given the main localization of zinc transporters at the cell membrane, the potential for targeted therapies, including small molecules and monoclonal antibodies, offers promising avenues for future exploration .

Métodos De Preparación

ZINC FLUORIDE can be synthesized through several methods:

Direct Reaction with Fluorine Gas: Zinc metal reacts with fluorine gas to produce zinc difluoride.

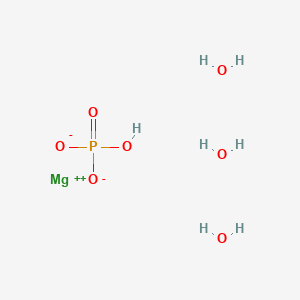

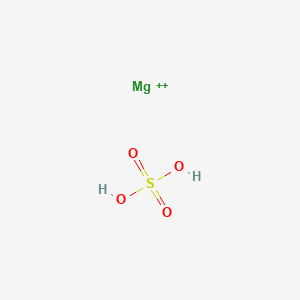

Reaction with Hydrofluoric Acid: Zinc oxide reacts with hydrofluoric acid to yield zinc difluoride and water. [ \text{ZnO (s) + 2 HF (aq) → ZnF}_2 \text{(s) + H}_2\text{O (l)} ]

Análisis De Reacciones Químicas

ZINC FLUORIDE undergoes various chemical reactions, including:

Hydrolysis: When exposed to hot water, zinc difluoride can hydrolyze to form zinc hydroxide fluoride (Zn(OH)F). [ \text{ZnF}_2 \text{(s) + H}_2\text{O (l) → Zn(OH)F (s) + HF (aq)} ]

Reactions with Acids and Bases: ZINC FLUORIDE is sparingly soluble in hydrochloric acid, nitric acid, and ammonia.

Comparación Con Compuestos Similares

ZINC FLUORIDE can be compared with other zinc halides such as zinc chloride (ZnCl₂), zinc bromide (ZnBr₂), and zinc iodide (ZnI₂). Unlike these compounds, zinc difluoride is not very soluble in water, which limits its applications in aqueous environments . its high melting point and unique crystal structure make it valuable in high-temperature industrial processes. Other similar compounds include cadmium fluoride (CdF₂) and mercury fluoride (HgF₂), which share some chemical properties but differ in toxicity and specific applications .

ZINC FLUORIDE’s unique properties and diverse applications make it a compound of significant interest in both scientific research and industrial processes. Its role as a catalyst, its use in dental care, and its application in the production of ceramics and fluorescent lights highlight its versatility and importance.

Propiedades

IUPAC Name |

zinc;difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.Zn/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHYHSUAOQUXJK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2Zn | |

| Record name | zinc difluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_difluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894882 | |

| Record name | Zinc fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7783-49-5 | |

| Record name | Zinc fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc fluoride (ZnF2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINC FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9V334775I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula, weight, and spectroscopic data for Zinc difluoride?

A1: Zinc difluoride has the molecular formula ZnF2. It has a molecular weight of 103.406 g/mol. Spectroscopic data reveals strong asphericities in the electron density surrounding the zinc atom, consistent with crystal field theory. []

Q2: What happens to the structure of Zinc difluoride under high pressure?

A2: Zinc difluoride undergoes multiple phase transitions under high pressure. It transitions from the TiO2 structure to the CaCl2 structure at 4.5 GPa, then to the HP-PdF2 structure at 10 GPa. Further transitions occur at higher pressures: HP-PdF2 to HP1-AgF2 at 30 GPa and HP1-AgF2 to PbCl2 at 44 GPa. []

Q3: How do the high-pressure phases of Zinc difluoride differ from those of Magnesium difluoride (MgF2)?

A3: While both ZnF2 and MgF2 contain cations of similar size, their high-pressure behaviors differ. Notably, ZnF2 adopts the HP1-AgF2 structure, which has not been observed in MgF2. This difference highlights the unique behavior of ZnF2 under compression. []

Q4: What insights have computational chemistry studies provided on Zinc difluoride?

A4: Pseudopotential calculations confirm the highly ionic nature of ZnF2 compared to ZnCl2, primarily due to greater halide participation in the a2u nonbonding orbital. [] Density functional theory (DFT) calculations accurately predict the pressure-induced phase transitions of ZnF2, supporting experimental observations and providing insight into the electronic structure changes during these transitions. []

Q5: How is Zinc difluoride utilized in organic synthesis?

A5: Zinc difluoride plays a crucial role in the Simmons-Smith fluorocyclopropanation reaction. By reacting difluoroiodomethane and ethylzinc iodide, (fluoroiodomethyl)zinc(II) fluoride is generated in situ. This species acts as an effective fluorocyclopropanating agent for allylic alcohols, enabling the synthesis of enantio- and diastereoenriched monofluorocyclopropanes. []

Q6: Can you describe the sublimation thermodynamics of Zinc difluoride?

A7: The vapor pressure of solid ZnF2 has been studied using the torsion-effusion method. The standard sublimation enthalpy (ΔsubH°) at 298 K is 257 ± 8 kJ·mol-1, and the standard sublimation entropy (ΔsubS°) at 298 K is 169 ± 8 J·K-1·mol-1. These values indicate the energetic requirements for the transition of ZnF2 from the solid to the gaseous phase. []

Q7: Are there any interesting structural features observed in hydrated Zinc difluoride complexes?

A8: Yes, the crystal structure of tris(ethylenediamine)zinc(II) fluoride dihydrate reveals a unique di-anion cluster, [F2(H2O)2]2–. In this cluster, two fluoride ions and two water molecules form a diamond-shaped array connected by strong hydrogen bonds. The average O···F distance in this cluster is 2.63 Å. [, ]

Q8: How does the electronic structure of Zinc difluoride compare to that of Copper difluoride (CuF2)?

A9: High-temperature photoelectron spectroscopy studies show a distinct difference in the electronic structures of ZnF2 and CuF2. In CuF2, the 3d orbitals of copper participate significantly in bonding and contribute to low-lying ionic states. In contrast, the 3d orbitals in ZnF2 behave more like core orbitals, and the first four ionic states primarily arise from F 2p ionization. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)